N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide
Overview
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma cells . The modification of the parent compound with different rings, such as furan and thiophene, has resulted in a significant increase in in vitro anticancer activity .
Antioxidant Properties
Research has also been conducted to investigate the antioxidant activity of this compound. Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound’s derivatives have shown promising results in this field .
Urease Inhibitory Activity
Derivatives of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide have been designed and synthesized to act as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is significant in treating certain diseases .
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. These inhibitors are important for protecting metals from corrosion, particularly in acidic environments .
Medicinal Chemistry
In medicinal chemistry, a series of derivatives from this compound have been synthesized to explore their potential therapeutic applications. These derivatives have been modified with various aromatic aldehydes and substituted benzyol groups to study their pharmacological effects .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a decrease in the pH level essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .
Future Directions
The future directions for “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide” and similar compounds could involve further evaluation of their biological activities. For instance, one of the synthesized compounds in a related study was identified as a promising candidate for further evaluation due to its great inhibitory activity . Additionally, several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S2/c11-10-14-13-9(20-10)5-6-12-21(18,19)8-3-1-7(2-4-8)15(16)17/h1-4,12H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDUKOFPYEGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158806 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199215-83-2 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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